![molecular formula C16H17FN2O2 B2906907 N-[1-[1-(4-Fluorophenyl)ethyl]-2-oxopyrrolidin-3-yl]but-2-ynamide CAS No. 2411200-18-3](/img/structure/B2906907.png)
N-[1-[1-(4-Fluorophenyl)ethyl]-2-oxopyrrolidin-3-yl]but-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-[1-(4-Fluorophenyl)ethyl]-2-oxopyrrolidin-3-yl]but-2-ynamide, also known as FTY720 or fingolimod, is a synthetic compound that has been extensively studied for its potential therapeutic applications. FTY720 was originally developed as an immunosuppressant drug, but recent research has revealed its potential as a treatment for a range of diseases and conditions, including multiple sclerosis, cancer, and Alzheimer's disease.
Mécanisme D'action
N-[1-[1-(4-Fluorophenyl)ethyl]-2-oxopyrrolidin-3-yl]but-2-ynamide exerts its effects through its interaction with sphingosine-1-phosphate (S1P) receptors. S1P is a bioactive lipid that regulates various cellular processes, including cell migration, proliferation, and survival. N-[1-[1-(4-Fluorophenyl)ethyl]-2-oxopyrrolidin-3-yl]but-2-ynamide is phosphorylated by sphingosine kinase 2 (SphK2) to form N-[1-[1-(4-Fluorophenyl)ethyl]-2-oxopyrrolidin-3-yl]but-2-ynamide-phosphate, which binds to S1P receptors and induces internalization and degradation of the receptors. This leads to the sequestration of lymphocytes in the lymph nodes, preventing their migration to the central nervous system and reducing inflammation.
Biochemical and Physiological Effects:
N-[1-[1-(4-Fluorophenyl)ethyl]-2-oxopyrrolidin-3-yl]but-2-ynamide has several biochemical and physiological effects, including the modulation of immune cell function, inhibition of angiogenesis (the formation of new blood vessels), and induction of apoptosis in cancer cells. N-[1-[1-(4-Fluorophenyl)ethyl]-2-oxopyrrolidin-3-yl]but-2-ynamide also has neuroprotective effects, reducing inflammation and oxidative stress in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-[1-(4-Fluorophenyl)ethyl]-2-oxopyrrolidin-3-yl]but-2-ynamide has several advantages as a research tool, including its well-characterized mechanism of action and its ability to modulate immune cell function. However, N-[1-[1-(4-Fluorophenyl)ethyl]-2-oxopyrrolidin-3-yl]but-2-ynamide also has limitations, including its complex synthesis process and potential toxicity at high doses.
Orientations Futures
There are several future directions for N-[1-[1-(4-Fluorophenyl)ethyl]-2-oxopyrrolidin-3-yl]but-2-ynamide research, including the development of more potent and selective S1P receptor modulators, the investigation of N-[1-[1-(4-Fluorophenyl)ethyl]-2-oxopyrrolidin-3-yl]but-2-ynamide in combination with other therapies for cancer and neurodegenerative diseases, and the exploration of N-[1-[1-(4-Fluorophenyl)ethyl]-2-oxopyrrolidin-3-yl]but-2-ynamide's potential in other diseases and conditions.
Méthodes De Synthèse
N-[1-[1-(4-Fluorophenyl)ethyl]-2-oxopyrrolidin-3-yl]but-2-ynamide is a complex compound that requires a multi-step synthesis process. The synthesis process involves the reaction of several chemical intermediates, including butenolide, 4-fluorobenzyl chloride, and 2-pyrrolidone. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Applications De Recherche Scientifique
N-[1-[1-(4-Fluorophenyl)ethyl]-2-oxopyrrolidin-3-yl]but-2-ynamide has been extensively studied for its potential therapeutic applications in various diseases and conditions. One of the most promising applications of N-[1-[1-(4-Fluorophenyl)ethyl]-2-oxopyrrolidin-3-yl]but-2-ynamide is in the treatment of multiple sclerosis (MS). MS is a chronic autoimmune disease that affects the central nervous system, leading to inflammation, demyelination, and neurodegeneration. N-[1-[1-(4-Fluorophenyl)ethyl]-2-oxopyrrolidin-3-yl]but-2-ynamide has been shown to reduce the frequency of relapses in MS patients and slow down the progression of the disease.
N-[1-[1-(4-Fluorophenyl)ethyl]-2-oxopyrrolidin-3-yl]but-2-ynamide has also been studied for its potential anticancer properties. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in various types of cancer, including breast cancer, prostate cancer, and leukemia.
In addition, N-[1-[1-(4-Fluorophenyl)ethyl]-2-oxopyrrolidin-3-yl]but-2-ynamide has been investigated for its potential neuroprotective effects in Alzheimer's disease. It has been shown to reduce inflammation and oxidative stress in the brain, which are major contributors to the pathogenesis of Alzheimer's disease.
Propriétés
IUPAC Name |
N-[1-[1-(4-fluorophenyl)ethyl]-2-oxopyrrolidin-3-yl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c1-3-4-15(20)18-14-9-10-19(16(14)21)11(2)12-5-7-13(17)8-6-12/h5-8,11,14H,9-10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJLRCTZSUAXLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CCN(C1=O)C(C)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

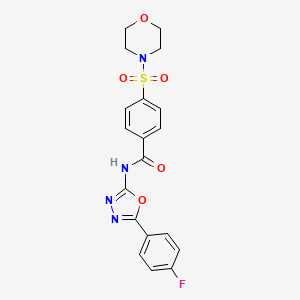
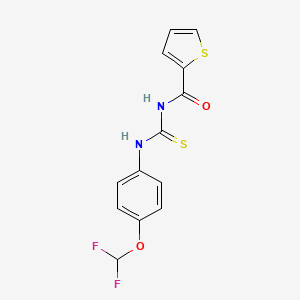
![N-benzyl-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2906828.png)
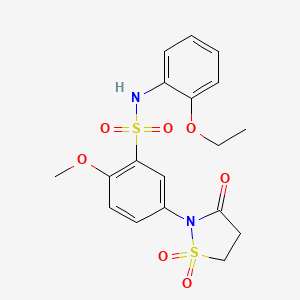
![1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 4-oxo-4H-chromene-2-carboxylate](/img/structure/B2906831.png)


![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2906838.png)
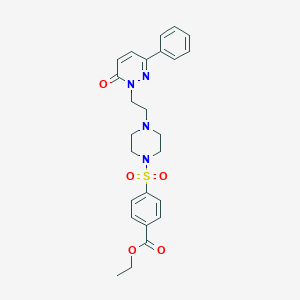
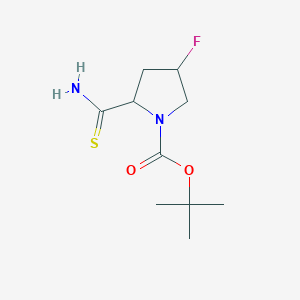

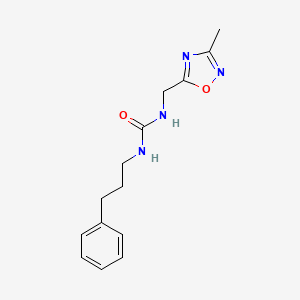

![N-(4-chlorobenzo[d]thiazol-7-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2906847.png)